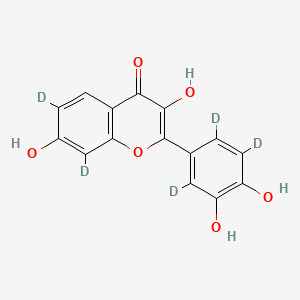
Fisetin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fisetin-d5 is a deuterated form of fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, grapes, onions, and cucumbers . This compound is primarily used as an internal standard in mass spectrometry for the quantification of fisetin due to its similar chemical properties but distinct mass . Fisetin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fisetin-d5 involves the incorporation of deuterium atoms into the fisetin molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in fisetin are replaced with deuterium using deuterated solvents and catalysts under specific conditions . Another method involves the use of deuterated precursors in the synthesis of fisetin, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired deuterium content .
化学反応の分析
Types of Reactions: Fisetin-d5, like fisetin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Ethers and esters of this compound.
科学的研究の応用
Fisetin-d5 has a wide range of applications in scientific research:
作用機序
Fisetin-d5 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways, and inhibits angiogenesis and metastasis.
Neuroprotective Activity: Modulates signaling pathways such as PI3K/Akt, MAPK, and NF-κB, providing protection against neurodegenerative processes.
類似化合物との比較
Fisetin-d5 is compared with other similar flavonoids such as quercetin, kaempferol, and myricetin:
Kaempferol: Shares anticancer properties but has a different hydroxylation pattern.
Myricetin: Exhibits stronger antioxidant activity due to additional hydroxyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it an ideal internal standard for mass spectrometry, providing accurate quantification and analysis of fisetin in complex biological samples .
特性
分子式 |
C15H10O6 |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
6,8-dideuterio-3,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H/i1D,2D,4D,5D,6D |
InChIキー |
XHEFDIBZLJXQHF-UPLZBMDUSA-N |
異性体SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC(=C(C2=O)O)C3=C(C(=C(C(=C3[2H])[2H])O)O)[2H] |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


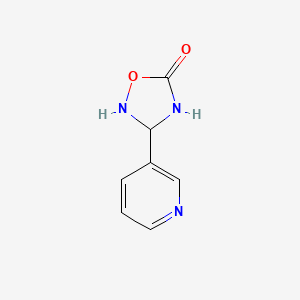
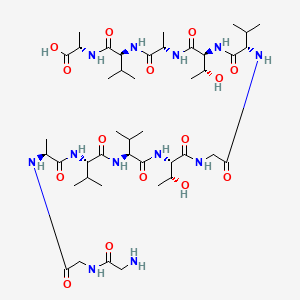
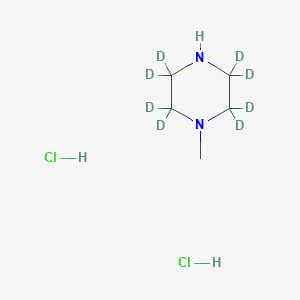

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

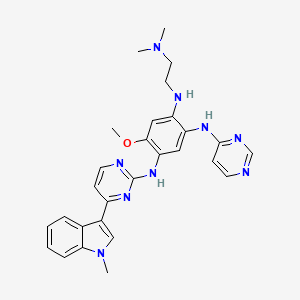
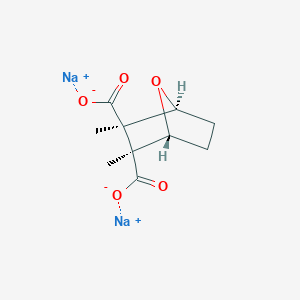

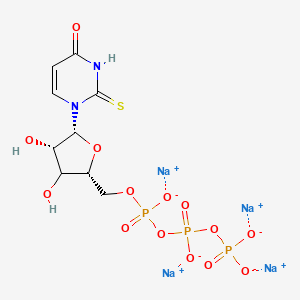
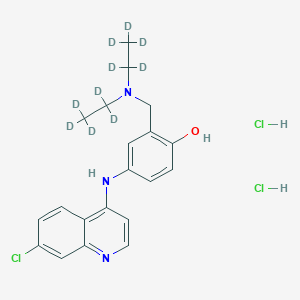

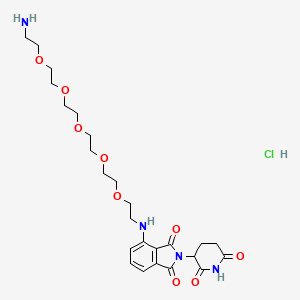
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
